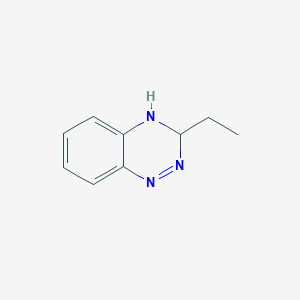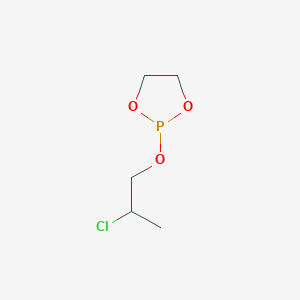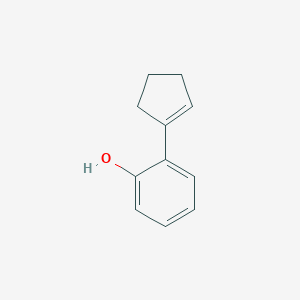
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate is a complex organic compound that features an imidazole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Substitution reactions: The imidazole ring is then functionalized with the desired substituents. This may involve nucleophilic substitution reactions where the chlorophenoxy and dichlorophenyl groups are introduced.
Nitration: The final step involves the nitration of the compound to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrate group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole N-oxides or quinones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl): Lacks the nitrate group.
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, hydrochloride: Contains a hydrochloride group instead of nitrate.
Uniqueness
The presence of the nitrate group in 1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate may confer unique properties, such as increased solubility or different reactivity compared to its analogs.
Propiedades
Número CAS |
71821-50-6 |
|---|---|
Fórmula molecular |
C21H22Cl3N3O5 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
1-[2-[4-(4-chlorophenoxy)butoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C21H21Cl3N2O2.HNO3/c22-16-3-6-18(7-4-16)27-11-1-2-12-28-21(14-26-10-9-25-15-26)19-8-5-17(23)13-20(19)24;2-1(3)4/h3-10,13,15,21H,1-2,11-12,14H2;(H,2,3,4) |
Clave InChI |
ATEAHSCHVDMVOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







oxo-lambda~5~-phosphane](/img/structure/B14470487.png)




![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)



